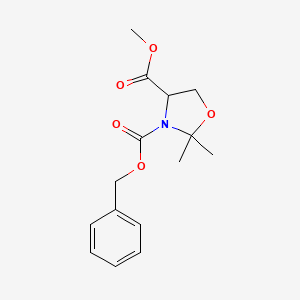
Methyl 4-chloro-3-isopropoxythiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-3-isopropoxythiophene-2-carboxylate is a heterocyclic compound containing a thiophene ring. Its chemical formula is C10H11ClO3S. Thiophene derivatives, like this compound, have attracted significant interest due to their diverse biological activities and applications .
準備方法
a. Synthesis Routes: Several synthetic methods lead to this compound:
Gewald Reaction: A condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This pathway yields aminothiophene derivatives.
Paal–Knorr Reaction: Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (PS) as a sulfurizing agent.
Fiesselmann Reaction: Another condensation route.
Hinsberg Synthesis: A method for generating thioglycolic acid derivatives by reacting them with α,β-acetylenic esters under basic conditions.
b. Industrial Production: The industrial-scale synthesis of this compound typically involves optimized versions of the above reactions.
化学反応の分析
Methyl 4-chloro-3-isopropoxythiophene-2-carboxylate can undergo various reactions:
Oxidation: It may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify its substituents.
Substitution: The chlorine atom can be substituted with other groups.
Common reagents include boron-based compounds (e.g., boronic esters) for Suzuki–Miyaura coupling reactions . Major products depend on the specific reaction conditions.
科学的研究の応用
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactivity, e.g., as an anticancer agent.
Medicine: Investigated for anti-inflammatory, antimicrobial, and antihypertensive properties.
Industry: Used in organic semiconductors and OLEDs.
作用機序
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
特性
分子式 |
C9H11ClO3S |
|---|---|
分子量 |
234.70 g/mol |
IUPAC名 |
methyl 4-chloro-3-propan-2-yloxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H11ClO3S/c1-5(2)13-7-6(10)4-14-8(7)9(11)12-3/h4-5H,1-3H3 |
InChIキー |
HEZXTYDDNLTIJL-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(SC=C1Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)
![7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B12064919.png)





![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)

![(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid](/img/structure/B12064966.png)


